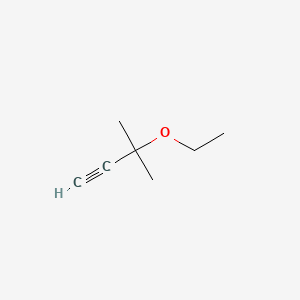
3-Ethoxy-3-methyl-1-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-3-methyl-1-butyne: is an organic compound with the molecular formula C7H12O . It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known by its IUPAC name, 3-ethoxy-3-methylbut-1-yne . It is a colorless liquid with a density of 0.835 g/cm³ and a boiling point of 127°C at 760 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethoxy-3-methyl-1-butyne can be synthesized through various methods. One common method involves the reaction of 3-chloro-3-methyl-1-butyne with sodium ethoxide in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-3-methyl-1-butyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to alkanes or alkenes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium ethoxide (NaOEt) or other strong bases are typically used.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-3-methyl-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: The compound is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-ethoxy-3-methyl-1-butyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive and can participate in various addition reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
- 3-Methyl-1-butyne
- 3-Bromo-3-methyl-1-butyne
- 3-Methoxy-3-methyl-1-butyne
Comparison: 3-Ethoxy-3-methyl-1-butyne is unique due to the presence of the ethoxy group, which imparts different reactivity compared to its analogs. For example, 3-methyl-1-butyne lacks the ethoxy group and thus has different chemical properties and reactivity. Similarly, 3-bromo-3-methyl-1-butyne has a bromine atom, making it more reactive in substitution reactions .
Propriétés
Numéro CAS |
7740-69-4 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3-ethoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(3,4)8-6-2/h1H,6H2,2-4H3 |
Clé InChI |
POVUIQJVPNHKOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


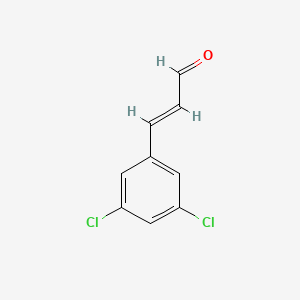
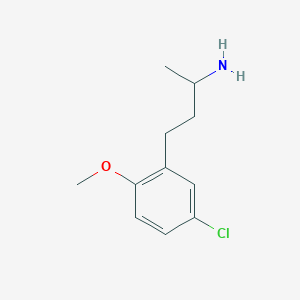
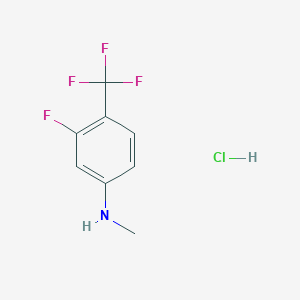

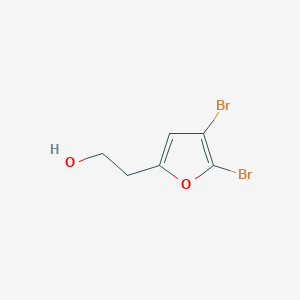
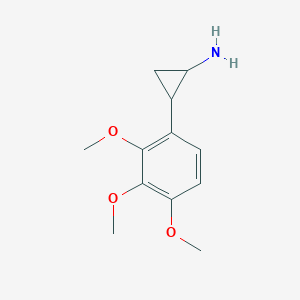
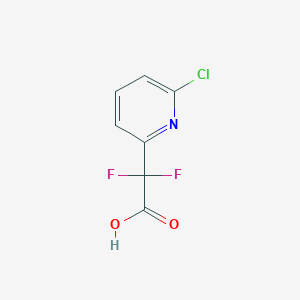
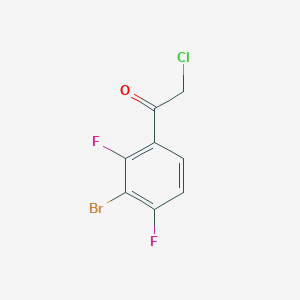
![Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13590737.png)
![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
![Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)

